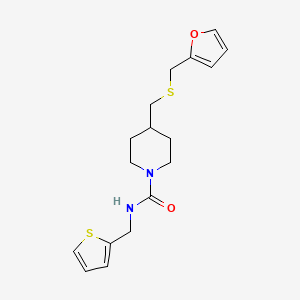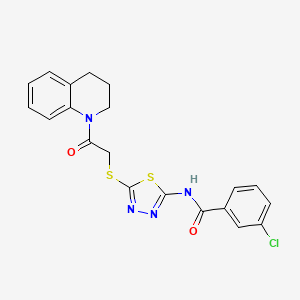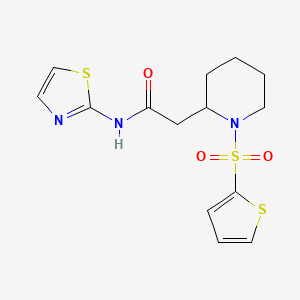![molecular formula C23H19N3O5S B2501909 N-(1,3-二氧代异吲哚-5-基)-4-[乙基(苯基)磺酰胺基]苯甲酰胺 CAS No. 864939-42-4](/img/structure/B2501909.png)
N-(1,3-二氧代异吲哚-5-基)-4-[乙基(苯基)磺酰胺基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a chemical entity that has been studied for its potential applications in various fields, including medicinal chemistry. The compound's structure suggests it may have interesting interactions with biological systems, which could be leveraged for therapeutic purposes.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been described, indicating that various N-substituted benzamide derivatives can be synthesized and may exhibit significant biological activities . Although the exact synthesis of N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its production.
Molecular Structure Analysis
The molecular structure of a closely related compound, N-(1,3-dioxoisoindolin-2yl)benzamide, has been analyzed using single crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic space group . This suggests that the compound has a well-defined three-dimensional structure, which is crucial for its interactions with biological targets. The presence of the 1,3-dioxoisoindol moiety is particularly interesting, as it may contribute to the compound's biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide are not discussed in the provided papers, the analysis of related compounds suggests that the benzamide and sulfonamide groups could be reactive sites. These functionalities are known to participate in various chemical reactions, which could be exploited to further modify the compound or to understand its mechanism of action in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(1,3-dioxoisoindolin-2yl)benzamide, have been characterized using IR spectroscopy, SEM, and computational studies . These techniques provide valuable information about the compound's stability, electronic structure, and potential interactions with other molecules. The hydrogen bonding network observed in the crystal structure could influence the solubility and binding properties of the compound, which are important factors in drug design and development.
科学研究应用
抗氧化能力和反应途径
磺酰胺衍生物,包括与指定化合物相似的结构,因其抗氧化能力而被研究。一篇重点关注 ABTS 自由基阳离子检测的综述讨论了抗氧化剂的反应途径,重点介绍了特定结构如何与自由基相互作用 (Ilyasov 等人,2020 年)。这表明 N-(1,3-二氧代异吲哚-5-基)-4-[乙基(苯基)磺酰胺基]苯甲酰胺的抗氧化特性具有潜在应用。
合成和药理潜力
具有磺内酯核心的化合物,例如 1,2-苯并恶噻嗪-4(3H)-一氧化合物 2,2-二氧化物,展示出很高的合成和药理潜力,表明可以将类似的注意力集中在我们感兴趣的化合物上,以了解其合成多功能性和潜在药理应用 (Hryhoriv 等人,2021 年)。
DNA 结合和类似物
对已知与 DNA 小沟结合的 Hoechst 33258 及其类似物的研究表明了一个涉及磺酰胺衍生物与核酸相互作用的研究领域。这可能意味着在基因组研究或分子生物学工具中的潜在应用 (Issar & Kakkar,2013 年)。
利尿剂和碳酸酐酶抑制
磺酰胺化合物作为利尿剂和碳酸酐酶抑制剂的作用已有充分记载。鉴于其可能与生物靶标以类似方式相互作用的结构特征,可以探索这些应用以用于指定的化合物 (Carta & Supuran,2013 年)。
安全和危害
未来方向
属性
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-2-26(17-6-4-3-5-7-17)32(30,31)18-11-8-15(9-12-18)21(27)24-16-10-13-19-20(14-16)23(29)25-22(19)28/h3-14H,2H2,1H3,(H,24,27)(H,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROPTULDWYCEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

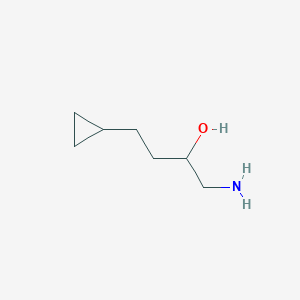
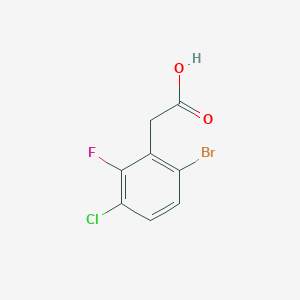
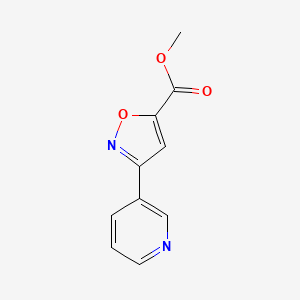
![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)

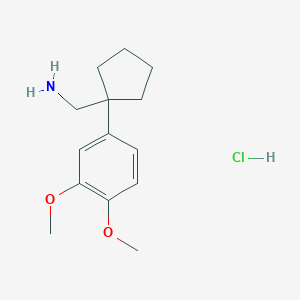

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-bromo-2-methyl-2H-indazol-3-yl)methanone](/img/structure/B2501839.png)

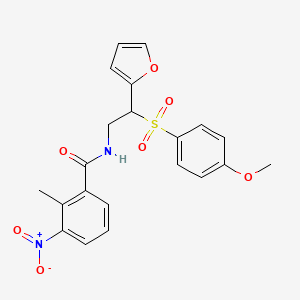
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
